molecular formula C8H16O3S B14689990 Acetic acid, mercapto-, 2-butoxyethyl ester CAS No. 27447-53-6

Acetic acid, mercapto-, 2-butoxyethyl ester

Cat. No.: B14689990
CAS No.: 27447-53-6
M. Wt: 192.28 g/mol
InChI Key: QYODZCNAXNABHX-UHFFFAOYSA-N
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Description

Acetic acid, mercapto-, 2-butoxyethyl ester is an organic compound with the molecular formula C₈H₁₆O₃S. It is also known as 2-butoxyethyl thioglycolate. This compound is characterized by the presence of both an ester and a thiol group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, mercapto-, 2-butoxyethyl ester typically involves the esterification of mercaptoacetic acid with 2-butoxyethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of catalysts and optimized reaction conditions ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in acetic acid, mercapto-, 2-butoxyethyl ester can undergo oxidation to form disulfides.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkali metal alkoxides or amines in polar aprotic solvents.

Major Products

    Oxidation: Disulfides.

    Reduction: 2-butoxyethanol and thioglycolic acid.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Acetic acid, mercapto-, 2-butoxyethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules due to its thiol group, which can form stable bonds with proteins and peptides.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of coatings, adhesives, and plasticizers due to its ability to modify polymer properties.

Mechanism of Action

The mechanism of action of acetic acid, mercapto-, 2-butoxyethyl ester is primarily based on its thiol group, which can form covalent bonds with various molecular targets. This interaction can modify the structure and function of proteins and enzymes, leading to changes in cellular processes. The ester group can also undergo hydrolysis, releasing 2-butoxyethanol and thioglycolic acid, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl thioglycolate: Similar structure but with an ethyl group instead of a butoxyethyl group.

    Methyl thioglycolate: Contains a methyl group instead of a butoxyethyl group.

    Thioglycolic acid: Lacks the ester group and is a simpler structure.

Uniqueness

Acetic acid, mercapto-, 2-butoxyethyl ester is unique due to its combination of a thiol and an ester group, which provides a balance of reactivity and stability. The butoxyethyl group also imparts different solubility and reactivity characteristics compared to its ethyl and methyl counterparts, making it suitable for specific applications in various fields.

Properties

CAS No.

27447-53-6

Molecular Formula

C8H16O3S

Molecular Weight

192.28 g/mol

IUPAC Name

2-butoxyethyl 2-sulfanylacetate

InChI

InChI=1S/C8H16O3S/c1-2-3-4-10-5-6-11-8(9)7-12/h12H,2-7H2,1H3

InChI Key

QYODZCNAXNABHX-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOC(=O)CS

Origin of Product

United States

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